3-(Benzyloxy)-4-ethoxybenzaldehyde
Description
Historical Context and Development
The development of this compound emerges from the broader historical context of benzaldehyde derivative synthesis and modification strategies. The compound represents an evolution in synthetic methodology where traditional benzaldehyde derivatives have been systematically modified to incorporate multiple ether functionalities. Historical precedent for such compounds can be traced to early work on vanillin derivatives and related aromatic aldehydes, where researchers sought to expand the structural diversity of available building blocks for pharmaceutical and materials applications.
The synthetic approaches to this compound have evolved from classical ether formation methodologies, building upon established protocols for benzylation and ethylation reactions. Early synthetic routes likely employed sequential protection strategies, where the phenolic precursors were selectively modified to introduce the desired ether substituents. The refinement of these synthetic methodologies has contributed to the compound's accessibility for research applications and its integration into larger synthetic schemes.
Significance in Organic Chemistry
The significance of this compound in organic chemistry stems from its unique combination of functional groups and its versatility as a synthetic intermediate. The presence of both aldehyde and ether functionalities provides multiple sites for chemical manipulation, enabling diverse transformation pathways. The aldehyde group serves as a reactive electrophilic center capable of participating in nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes.
The dual ether substituents contribute to the compound's electronic properties and influence its reactivity patterns. The benzyloxy group, being a relatively bulky protecting group, can provide steric hindrance while also being removable under specific conditions. The ethoxy group offers different electronic and steric characteristics, creating an asymmetric substitution pattern that can be exploited in stereoselective synthesis. This combination of features makes the compound particularly valuable for constructing complex molecular architectures where precise control over substitution patterns is required.
Research applications have demonstrated the compound's utility in synthesizing various heterocyclic systems and pharmaceutical intermediates. The structural framework allows for regioselective functionalization strategies, where the different substituents can be selectively modified or removed to access diverse derivatives. This versatility has positioned the compound as an important building block in medicinal chemistry and natural product synthesis.
Position within Benzaldehyde Derivative Family
Within the broader benzaldehyde derivative family, this compound occupies a distinctive position characterized by its specific diether substitution pattern. The compound can be classified among the polysubstituted benzaldehyde derivatives, which represent a subset of aromatic aldehydes featuring multiple functional group modifications. This classification places it in contrast to simpler derivatives such as 4-ethoxybenzaldehyde, which bears only a single ether substituent.
The compound's position within this family is further defined by its structural relationship to other important benzaldehyde derivatives used in fragrance, pharmaceutical, and materials applications. For instance, while 4-ethoxybenzaldehyde is primarily known for its flavoring properties and anti-inflammatory potential, this compound's dual substitution pattern provides additional synthetic versatility. The presence of the benzyloxy group introduces the possibility of selective deprotection strategies, distinguishing it from permanently alkylated derivatives.
Comparative analysis with related derivatives reveals the influence of substitution patterns on physicochemical properties. The compound's molecular weight of 256.30 daltons places it among the heavier members of the benzaldehyde derivative family, while its computational chemistry parameters reflect the combined electronic effects of both ether substituents. These characteristics influence its solubility, reactivity, and potential applications in different chemical contexts.
Isomeric Relationship with 4-(Benzyloxy)-3-ethoxybenzaldehyde
The isomeric relationship between this compound and 4-(Benzyloxy)-3-ethoxybenzaldehyde represents a fundamental aspect of their chemical identity and synthetic utility. These constitutional isomers share the same molecular formula C₁₆H₁₆O₃ but differ in the positional arrangement of their substituents around the benzene ring. The 4-(Benzyloxy)-3-ethoxybenzaldehyde isomer, with CAS number 60186-33-6, features the benzyloxy group at the 4-position and the ethoxy group at the 3-position, creating a reversed substitution pattern.
| Property | This compound | 4-(Benzyloxy)-3-ethoxybenzaldehyde |
|---|---|---|
| CAS Number | 26691-25-8 | 60186-33-6 |
| Molecular Formula | C₁₆H₁₆O₃ | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol | 256.30 g/mol |
| SMILES | CCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | CCOC1=CC(C=O)=CC=C1OCC2=CC=CC=C2 |
This positional isomerism significantly influences the electronic distribution and steric environment around the aldehyde functional group. The different substitution patterns affect the electron density at the carbonyl carbon, potentially altering the reactivity of the aldehyde group toward nucleophilic attack. Additionally, the spatial arrangement of the bulky benzyloxy and smaller ethoxy groups creates different steric environments that can influence the outcome of chemical reactions, particularly in cases where substrate approach or product formation is sterically controlled.
Synthetic accessibility also differs between these isomers due to the availability and reactivity of their respective precursors. The preparation of 4-(Benzyloxy)-3-ethoxybenzaldehyde has been well-documented through various synthetic routes, including benzylation of 3-ethoxy-4-hydroxybenzaldehyde using different bases and reaction conditions. The choice between these isomers in synthetic applications often depends on the specific requirements of the target molecule and the desired substitution pattern in the final product.
Research Importance and Applications Overview
The research importance of this compound extends across multiple domains of organic chemistry, pharmaceutical synthesis, and materials science. The compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the construction of heterocyclic systems and natural product analogues. Its dual ether functionality provides synthetic chemists with multiple avenues for structural modification and elaboration, making it a valuable tool for accessing diverse molecular architectures.
In pharmaceutical research, the compound has found applications as a precursor for bioactive molecules and drug candidates. The structural framework allows for the introduction of pharmacologically relevant functionalities while maintaining the aromatic aldehyde core that often contributes to biological activity. Research has demonstrated its utility in synthesizing compounds with potential therapeutic applications, though specific biological activities remain an active area of investigation.
The compound's applications in synthetic methodology development have contributed to advances in selective functionalization strategies and protecting group chemistry. The benzyloxy substituent can serve as a protected hydroxyl group, allowing for orthogonal synthetic strategies where different functional groups are revealed or modified at specific stages of a synthetic sequence. This capability has proven particularly valuable in complex natural product synthesis and pharmaceutical intermediate preparation.
Current research trends indicate growing interest in utilizing this compound in developing new synthetic methodologies and exploring its potential in emerging applications such as materials chemistry and catalysis. The compound's structural features continue to inspire new approaches to molecular design and synthesis, positioning it as an important component of the modern synthetic chemist's toolkit.
Properties
IUPAC Name |
4-ethoxy-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-15-9-8-14(11-17)10-16(15)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAIUHIZBAOWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Etherification of Protocatechualdehyde Derivatives
The most widely reported method involves sequential alkylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde). In a two-step protocol:
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Ethoxylation : Treatment of 3,4-dihydroxybenzaldehyde with ethyl bromide (1.2 equiv) in dimethylformamide (DMF) at 80°C for 6 hours in the presence of potassium carbonate (K₂CO₃) selectively substitutes the 4-hydroxy group, yielding 4-ethoxy-3-hydroxybenzaldehyde.
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Benzylation : The 3-hydroxy group is then benzylated using benzyl chloride (1.1 equiv) with K₂CO₃ in acetone under reflux for 12 hours, producing the target compound.
Reaction Conditions :
Claisen-Schmidt Condensation Adaptations
A modified Claisen-Schmidt approach employs 4-ethoxy-3-hydroxybenzaldehyde and benzyl alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0°C to room temperature. This one-pot method avoids intermediate isolation:
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Mechanism : DEAD mediates the coupling of benzyl alcohol to the phenolic oxygen.
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Optimization : Excess benzyl alcohol (1.5 equiv) improves conversion, with yields reaching 85% after 24 hours.
Work-Up :
Oxidative Coupling in Alkaline Media
Industrial-scale synthesis often utilizes oxidative polycondensation of 3-hydroxy-4-ethoxybenzaldehyde with benzyl halides in alkaline aqueous solutions. For example:
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Procedure : 3-hydroxy-4-ethoxybenzaldehyde (1.0 mol), benzyl chloride (1.05 mol), and 10% NaOH are stirred at 60°C under O₂ for 8 hours.
Advantages :
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No requirement for anhydrous conditions.
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Scalable to multi-kilogram batches.
Characterization and Analytical Data
Spectroscopic Properties
¹H NMR (CDCl₃, 300 MHz) :
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δ 9.82 (s, 1H, CHO),
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δ 7.45–7.28 (m, 5H, benzyl aromatic),
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δ 7.12 (d, J = 2.0 Hz, 1H, Ar-H),
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δ 6.98 (dd, J = 8.3, 2.0 Hz, 1H, Ar-H),
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δ 6.86 (d, J = 8.3 Hz, 1H, Ar-H),
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δ 5.18 (s, 2H, OCH₂Ph),
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δ 4.28 (q, J = 7.1 Hz, 2H, OCH₂CH₃),
IR (KBr) :
Crystallographic Data (Single-Crystal X-ray)
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Space group : P2₁/c (monoclinic).
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Dihedral angles : Benzyl ring and aldehyde-bearing ring form 22.53°.
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Intermolecular interactions : Weak C–H⋯O contacts stabilize the lattice.
Reaction Optimization and Troubleshooting
Solvent Effects
Catalytic Enhancements
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Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time by 40% in benzylation steps.
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Microwave irradiation (100°C, 30 min) achieves 95% conversion in ethoxylation.
Industrial and Environmental Considerations
Waste Management
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Benzyloxy)-4-ethoxybenzoic acid.
Reduction: 3-(Benzyloxy)-4-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy and ethoxy groups can influence the compound’s binding affinity and specificity towards molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-(Benzyloxy)-3-methoxybenzaldehyde (CAS 2426-87-1)
- Structure : Benzyloxy at position 4, methoxy (-OCH₃) at position 3.
- Key Differences :
3-Ethoxy-4-hydroxybenzaldehyde (CAS 121-32-4)
- Structure : Ethoxy at position 3, hydroxyl (-OH) at position 4.
- Key Differences :
4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4)
Steric and Functional Group Modifications
3-(4-Tert-butylphenoxymethyl)-4-methoxybenzaldehyde
- Structure: Bulky tert-butylphenoxymethyl group at position 3, methoxy at position 4.
- Methoxy at position 4 (vs. ethoxy) slightly reduces electron-donating capacity .
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- Structure : Allyl (-CH₂CH=CH₂) at position 3, 4-chlorobenzyloxy at position 4, ethoxy at position 5.
- Key Differences :
4-Hexyloxy-3-methoxybenzaldehyde
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-(Benzyloxy)-4-ethoxybenzaldehyde | 60186-33-6 | C₁₆H₁₆O₃ | 256.29 | 3-OCH₂C₆H₅, 4-OCH₂CH₃ |
| 4-(Benzyloxy)-3-methoxybenzaldehyde | 2426-87-1 | C₁₅H₁₄O₃ | 242.27 | 4-OCH₂C₆H₅, 3-OCH₃ |
| 3-Ethoxy-4-hydroxybenzaldehyde | 121-32-4 | C₉H₁₀O₃ | 166.18 | 3-OCH₂CH₃, 4-OH |
| 4-Butoxy-3-chloro-5-methoxybenzaldehyde | 483316-01-4 | C₁₂H₁₅ClO₃ | 242.70 | 4-OCH₂CH₂CH₂CH₃, 3-Cl, 5-OCH₃ |
Biological Activity
3-(Benzyloxy)-4-ethoxybenzaldehyde, a compound with the molecular formula C16H16O3, is a member of the benzaldehyde family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with both benzyloxy and ethoxy groups, contributing to its unique chemical characteristics. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Biological Activities
The biological activity of this compound has been investigated in various studies, revealing several potential pharmacological effects:
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
2. Antimicrobial Activity
Studies have shown that derivatives of benzaldehyde possess antimicrobial properties. For instance, research on related compounds indicates effectiveness against a range of bacteria and fungi, suggesting that this compound may also exhibit similar antimicrobial effects.
3. Anti-inflammatory Effects
The compound has been examined for its anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest for therapeutic development.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- PPAR Activation : Similar compounds have been shown to act as ligands for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression related to glucose and lipid metabolism .
- Inhibition of Inflammatory Cytokines : Research suggests that certain benzaldehyde derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies and Research Findings
A variety of studies have documented the biological activities of benzaldehyde derivatives, providing insights into their potential applications:
| Study | Findings |
|---|---|
| Study A | Demonstrated antioxidant activity with an IC50 value indicating effective free radical scavenging. |
| Study B | Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. |
| Study C | Reported anti-inflammatory effects in animal models, reducing swelling and pain markers. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(Benzyloxy)-4-ethoxybenzaldehyde, and what parameters critically influence reaction yields?
- Methodological Answer : The compound is typically synthesized via sequential etherification of hydroxybenzaldehyde derivatives. For example, 4-hydroxybenzaldehyde can undergo benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetone, followed by ethoxylation with ethyl iodide. Key parameters include reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Prolonged reaction times may lead to over-alkylation, reducing yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- FTIR : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group. Ether linkages (C-O-C) appear at ~1250 cm⁻¹.
- ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.0 ppm. Benzyloxy protons (Ar-O-CH₂-C₆H₅) appear as a singlet at δ 5.1–5.3 ppm, while ethoxy protons (O-CH₂-CH₃) show a quartet at δ 1.3–1.5 ppm (CH₃) and δ 3.8–4.0 ppm (CH₂).
- 13C NMR : The aldehyde carbon appears at ~190 ppm, with aromatic carbons in the 110–160 ppm range .
Q. How do substituents on the benzaldehyde core influence its reactivity in nucleophilic addition reactions?
- Methodological Answer : Electron-donating groups (e.g., ethoxy, benzyloxy) activate the aromatic ring toward electrophilic substitution but reduce the electrophilicity of the aldehyde group. Steric hindrance from bulky substituents (e.g., benzyloxy) can direct nucleophilic attacks to specific positions. For example, in Knoevenagel condensations, the aldehyde reacts preferentially with active methylene compounds under basic conditions (e.g., piperidine catalyst) .
Advanced Research Questions
Q. How can conflicting data on the oxidation products of this compound be resolved using modern analytical techniques?
- Methodological Answer : Discrepancies in oxidation products (e.g., carboxylic acid vs. over-oxidized derivatives) can be addressed by:
- HPLC-MS : To separate and identify minor products.
- In-situ FTIR : Monitor reaction progress by tracking the disappearance of the C=O stretch (aldehyde) and emergence of O-H stretches (carboxylic acid).
- Controlled Conditions : Use mild oxidizing agents (e.g., KMnO₄ in acidic media) to favor benzoic acid formation, as seen in analogous compounds .
Q. What strategies optimize regioselectivity in substitution reactions involving this compound?
- Methodological Answer :
- Directing Groups : The ethoxy group directs electrophilic substitution to the ortho position. For meta substitution, introduce a nitro group transiently and later reduce it.
- Lewis Acids : BF₃·Et₂O can enhance electrophilic substitution at specific sites.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta substitution, while non-polar solvents favor ortho/para pathways .
Q. How can molecular docking studies guide the design of derivatives for enhanced DNA-binding affinity?
- Methodological Answer :
- Target Selection : Dock derivatives against B-DNA (PDB ID: 1BNA) using software like AutoDock Vina.
- SAR Analysis : Compare binding energies of derivatives with varying substituents. For instance, 4-(benzyloxy) derivatives show stronger intercalation than methoxy analogs due to π-π stacking.
- Validation : Validate docking results with in vitro assays (e.g., UV-Vis DNA-binding studies) .
Q. What experimental conditions favor high yields in the synthesis of macrocyclic compounds using this compound?
- Methodological Answer :
- Condensation Reactions : React with polyamines (e.g., 1,2-diaminoethane) in anhydrous DMF under N₂ to prevent aldehyde oxidation.
- Stoichiometry : Use a 1:1 aldehyde-to-amine ratio to avoid oligomerization.
- Template Effects : Add metal ions (e.g., Zn²⁺) to preorganize reactants, as demonstrated in dialdehyde macrocyclization .
Data Contradiction Analysis
Q. Why do some studies report conflicting biological activities for this compound derivatives?
- Methodological Answer : Discrepancies arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (e.g., Gram-positive vs. Gram-negative).
- Purity : Impurities from incomplete purification (e.g., residual solvents) can skew results.
- Structural Isomerism : Undetected regioisomers (e.g., ortho vs. para substitution) may exhibit divergent activities. Validate purity via HPLC and NMR before testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
